8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a benzyloxy group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, manganese dioxide, PIFA, iodine/potassium iodide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted triazolopyridines.
Scientific Research Applications
8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs due to its biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biology: It is utilized in the study of various biological pathways and mechanisms.
Material Sciences: The compound has applications in the development of materials with specific properties.
Pharmaceuticals: It is used in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and anti-proliferative activities.
Comparison with Similar Compounds
Similar Compounds
8-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a similar structure but differs in the position of the triazole ring fusion.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring but are fused with a pyrazine ring instead of a pyridine ring.
Uniqueness
8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific biological activities and the presence of the benzyloxy group, which can influence its chemical reactivity and biological interactions. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
8-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-5-11(6-3-1)9-17-12-7-4-8-16-13(12)14-10-15-16/h1-8,10H,9H2 |
InChI Key |
AVAKYISEOBROEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=N3 |
Origin of Product |
United States |
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